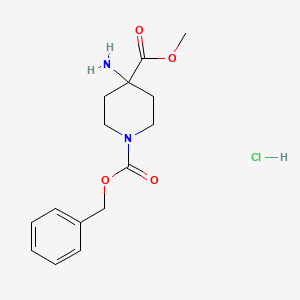

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride

Description

Properties

IUPAC Name |

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4.ClH/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12;/h2-6H,7-11,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKYWBBWTMDWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Functional Groups: Amino and ester groups are introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final compound is obtained by reacting the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate; hydrochloride exhibits various biological activities that make it a candidate for research in pharmacology and medicinal chemistry:

- Antidepressant Activity : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly in the context of depression and anxiety disorders. Its structural similarity to known antidepressants suggests potential efficacy in modulating serotonin and norepinephrine levels.

- Analgesic Properties : Research has shown that analogs of piperidine compounds can exhibit pain-relieving effects. The specific modifications in this compound may enhance its analgesic properties through interaction with opioid receptors.

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for treating neurological disorders. Case studies have highlighted its potential in:

- Alzheimer's Disease : Investigations into the neuroprotective effects of this compound are ongoing, focusing on its ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline.

Pain Management

Due to its analgesic properties, the compound is being explored for use in pain management therapies. Clinical trials are assessing its effectiveness compared to traditional analgesics.

Data Tables

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Analgesic | Pain relief potential | |

| Neuroprotective | Inhibition of acetylcholinesterase |

Case Studies

- Antidepressant Effects : A study published in Neuropharmacology examined the effects of similar piperidine derivatives on depressive behaviors in rodent models. Results indicated significant reductions in depressive-like symptoms when administered at specific dosages.

- Pain Management Trials : Clinical trials reported in Pain Medicine evaluated the efficacy of piperidine derivatives, including this compound, showing promising results in reducing pain scores among participants suffering from chronic pain conditions.

- Cognitive Enhancement Research : A recent investigation into cognitive enhancers highlighted the potential of this compound to improve memory retention and cognitive function in aging models.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: O1-Benzyl O4-Methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride

- Molecular Formula : C₁₅H₂₁ClN₂O₄

- Molecular Weight : 328.79 g/mol

- CAS Number : 2007916-59-6 .

- Structural Features: The compound consists of a piperidine core substituted with a benzyl ester at position 1, a methyl ester at position 4, and an amino group at position 2. The hydrochloride salt enhances stability and solubility.

Physical Properties :

- Form : Typically supplied as a crystalline powder .

- Phase Transition: Melting point data unavailable, but structurally similar piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) exhibit solid-liquid transitions near 68°C .

The following table compares 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride with structurally related piperidine derivatives:

Key Comparison Points :

Substituent Effects: Benzyl vs. tert-Butyl Groups: Benzyl esters (e.g., in the target compound) are more labile under hydrogenolysis conditions compared to tert-butyl esters, which require strong acids for cleavage . Amino vs.

Synthetic Accessibility: Yields for piperidine dicarboxylates vary significantly. For example, 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate is synthesized in 28% yield due to steric challenges, whereas methyl 4-(tert-butoxycarbonyl(2-methoxy-2-oxoethyl)amino)butanoate achieves 92% yield .

Safety and Handling: The target compound lacks comprehensive toxicological data, necessitating stringent precautions (e.g., NIOSH/MSHA respirators, chemical-resistant gloves) . In contrast, methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride has established safety protocols, including detailed first-aid measures .

Stability and Reactivity: Piperidine derivatives with oxo groups (e.g., 4-oxopiperidine) may undergo keto-enol tautomerism, affecting reactivity. The target compound’s amino group likely enhances stability against hydrolysis compared to ester-only analogs .

Biological Activity

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate; hydrochloride (CAS No. 115655-42-0) is a synthetic compound that belongs to the piperidine family. Its unique structure allows it to exhibit a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate involves several steps:

- Starting Materials : The synthesis begins with the appropriate piperidine derivatives.

- Reactions : Key reactions include esterification and amination processes to introduce the benzyl and methyl groups onto the piperidine scaffold.

- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure .

Antiviral Activity

Recent studies have demonstrated that derivatives of the piperidine scaffold, including our compound of interest, exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). The compound has been shown to inhibit the assembly and release stages of the HCV life cycle with an effective concentration (EC50) of approximately 2.03 μM . This suggests potential for therapeutic use in treating viral infections.

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. In vitro studies indicated that it possesses significant antibacterial effects against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Other Pharmacological Activities

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate has been associated with various other biological activities:

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

- Anti-anxiety : Compounds in the piperidine class are known for their anxiolytic effects.

- Antioxidant : Demonstrates potential in scavenging free radicals .

Study on Antiviral Efficacy

A study published in Nature explored the efficacy of various piperidine derivatives against HCV. The findings indicated that compounds similar to 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate effectively inhibited viral replication by interfering with the assembly process within host cells .

Antibacterial Evaluation

In a comparative study assessing various benzyl-piperidine derivatives, it was found that compounds structurally related to our target exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This study highlights the potential for development into new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | EC50/IC50 Value |

|---|---|---|

| Antiviral | Inhibition of HCV assembly | ~2.03 μM |

| Antibacterial | Significant inhibition | Varies by strain |

| Anti-inflammatory | Reduction in inflammatory markers | Not quantified |

| Anti-anxiety | Anxiolytic effects | Not quantified |

| Antioxidant | Free radical scavenging | Not quantified |

Q & A

Q. What are the structural characteristics and IUPAC nomenclature of this compound?

The compound features a piperidine core substituted with a benzyl ester group at the 1-position, a methyl ester at the 4-position, and an amino group at the 4-position. The hydrochloride salt enhances stability. Its IUPAC name is 1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride, with stereochemistry confirmed via PubChem data .

Q. What synthetic methodologies are documented for this compound?

Synthesis typically involves multi-step protection/deprotection strategies. For analogous piperidine derivatives, steps include:

- Step 1 : Boc protection of the amine using tert-butyl dicarbonate.

- Step 2 : Methyl esterification via methanolic HCl.

- Step 3 : Benzylation under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in ethanol at 100°C) .

Yields vary (28–92%) depending on reaction optimization, highlighting the need for precise stoichiometry and catalyst selection (e.g., palladium-based catalysts) .

Q. What safety protocols are critical for handling this compound?

- Respiratory protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of fine powders.

- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately upon contact .

Advanced Questions

Q. How can computational chemistry improve synthetic efficiency?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflows use reaction path searches to identify optimal conditions (e.g., solvent polarity, temperature) for esterification or benzylation steps .

Q. What analytical techniques resolve structural or stereochemical ambiguities?

- NMR spectroscopy : H and C NMR distinguish between cis/trans isomers via coupling constants and NOE effects.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 234.29 g/mol for the free base) .

- X-ray crystallography : Provides definitive stereochemical assignment, as seen in PubChem’s deposited data .

Q. How should researchers address conflicting yield data in published protocols?

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch).

- Parameter optimization : Adjust temperature (e.g., from 20°C to 100°C) or catalyst loading (e.g., Pd(II) vs. Pd(0)) to improve efficiency.

- Mechanistic analysis : Investigate side reactions (e.g., hydrolysis of esters under acidic conditions) using LC-MS or TLC monitoring .

Q. What strategies mitigate instability during storage?

- Storage conditions : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of ester groups.

- Stability testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC purity checks .

Methodological Considerations

Q. How to design a scalable synthesis route for this compound?

Q. What are the pitfalls in characterizing the hydrochloride salt form?

Q. How to validate analytical methods for impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.